Alimemazine D6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

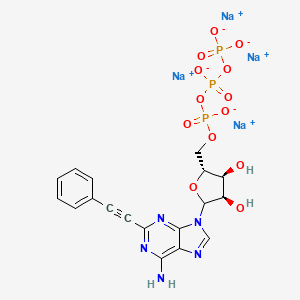

Alimemazine D6, also known as Trimeprazine D6, is a deuterium-labeled version of Alimemazine . Alimemazine is an antihistamine, which is primarily used to prevent and relieve allergic conditions .

Molecular Structure Analysis

The molecular structure of Alimemazine D6 is similar to that of Alimemazine, with the difference being the presence of deuterium atoms . The molecular weight is 304.48 and the formula is C18H16D6N2S .

科学研究应用

Bioanalytical Method Development

Alimemazine D6 has been used in the development and validation of a sensitive, selective, and robust Liquid Chromatography-Mass Spectrometry method for the determination of alimemazine (ALZ) in human plasma . This method has been applied in bioequivalence studies .

Bioequivalence Studies

Alimemazine D6 is used as an internal standard in bioequivalence studies . These studies are designed to compare the in vivo performance of two pharmaceutically equivalent drug products.

Pharmacokinetic Studies

The validated method using Alimemazine D6 has been applied to pharmacokinetic studies . These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.

Analytical Standard

Alimemazine D6 is used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis and are used to ensure the accuracy and reliability of the results obtained in chemical analysis.

Allergic Conditions

Alimemazine, the parent compound of Alimemazine D6, is an antihistamine agent used to prevent and relieve allergic conditions which cause pruritus and other allergic skin conditions, including urticaria . Alimemazine D6, being a deuterated version of Alimemazine, can be used in studies investigating these applications.

Urticaria Treatment

Alimemazine is used in the treatment of urticaria, a condition characterized by red, itchy welts on the skin . Alimemazine D6 can be used in research studies investigating the efficacy and safety of Alimemazine in treating urticaria.

作用机制

Target of Action

Alimemazine D6, also known as Trimeprazine, is primarily targeted towards histamine receptors in the body . Histamine is a natural substance produced by the body during allergic reactions . Alimemazine D6 acts as an antihistamine agent, preventing and relieving allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .

Mode of Action

Alimemazine D6 competes with free histamine for binding at histamine receptor sites . This antagonizes the effects of histamine on histamine receptors, leading to a reduction of the negative symptoms brought on by histamine histamine-receptor binding . It also works directly on the brain to help you feel more relaxed .

Biochemical Pathways

The primary biochemical pathway affected by Alimemazine D6 is the histamine signaling pathway. By blocking histamine receptors, Alimemazine D6 prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions .

Pharmacokinetics

Like other antihistamines, it is likely to be metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Alimemazine D6’s action primarily involve the reduction of symptoms brought on by histamine histamine-receptor binding . This includes relief from conditions such as pruritus (itching) and urticaria (some allergic skin reactions) . It also has a sedative effect, helping individuals feel more relaxed .

Action Environment

These can include factors such as age, sex, body weight, metabolic rate, state of health, and presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

安全和危害

属性

IUPAC Name |

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)